Chlorothioacetic acid S-2-aminoethyl ester hydrochloride

bioconjugation thiol alkylation haloacetyl reactivity

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride (CAS 90587-64-7; IUPAC: 2-(2-chloroacetyl)sulfanylethylazanium chloride; synonym: S-chloroacetyl-2-mercaptoethylamine hydrochloride) is a heterobifunctional small-molecule reagent (C₄H₉Cl₂NOS, MW 190.09 g/mol) belonging to the haloacetyl thioester class. It combines three chemically orthogonal functional elements within a single compact scaffold: (i) an electrophilic α-chloroacetyl group capable of thiol-selective alkylation to form stable thioether linkages; (ii) a thioester bond (C(=O)–S–) that provides enhanced acyl transfer reactivity relative to oxygen esters or amides; and (iii) a terminal primary amine (protected as the hydrochloride salt) available for secondary conjugation after deprotonation.

Molecular Formula C4H9Cl2NOS
Molecular Weight 190.09 g/mol
CAS No. 90587-64-7
Cat. No. B13780139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorothioacetic acid S-2-aminoethyl ester hydrochloride
CAS90587-64-7
Molecular FormulaC4H9Cl2NOS
Molecular Weight190.09 g/mol
Structural Identifiers
SMILESC(CSC(=O)CCl)[NH3+].[Cl-]
InChIInChI=1S/C4H8ClNOS.ClH/c5-3-4(7)8-2-1-6;/h1-3,6H2;1H
InChIKeySOEBSBKTIIFFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorothioacetic Acid S-2-Aminoethyl Ester Hydrochloride (CAS 90587-64-7): Procurement-Relevant Identity and Class Profile


Chlorothioacetic acid S-2-aminoethyl ester hydrochloride (CAS 90587-64-7; IUPAC: 2-(2-chloroacetyl)sulfanylethylazanium chloride; synonym: S-chloroacetyl-2-mercaptoethylamine hydrochloride) is a heterobifunctional small-molecule reagent (C₄H₉Cl₂NOS, MW 190.09 g/mol) belonging to the haloacetyl thioester class . It combines three chemically orthogonal functional elements within a single compact scaffold: (i) an electrophilic α-chloroacetyl group capable of thiol-selective alkylation to form stable thioether linkages; (ii) a thioester bond (C(=O)–S–) that provides enhanced acyl transfer reactivity relative to oxygen esters or amides; and (iii) a terminal primary amine (protected as the hydrochloride salt) available for secondary conjugation after deprotonation [1]. This architecture distinguishes it from simple haloacetyl derivatives lacking a latent amine handle, and from non-halogenated cysteamine thioesters incapable of covalent thiol capture.

Why Chlorothioacetic Acid S-2-Aminoethyl Ester Hydrochloride (CAS 90587-64-7) Cannot Be Replaced by In-Class Analogs: The Substitution Trap


Substituting chlorothioacetic acid S-2-aminoethyl ester hydrochloride with its closest structural analogs—thioacetic acid S-(2-aminoethyl) ester hydrochloride (CAS 17612-91-8, the non-halogenated acetyl form) or N-chloroacetyl-2-aminoethanol (the oxygen ester)—results in a functional collapse of the reagent's intended utility. The acetyl analog lacks the electrophilic α-chlorine atom and therefore cannot perform the thiol alkylation step that defines the primary conjugation chemistry [1]. Conversely, replacing the thioester linkage with an oxygen ester eliminates the intrinsic acyl transfer lability (ΔΔG° of hydrolysis ≈ –4 to –5 kcal/mol) that renders thioesters kinetically competent in native chemical ligation-type processes [2]. The iodoacetyl and bromoacetyl analogs, while retaining thiol reactivity, exhibit markedly different kinetics that preclude their use in sequential ligation strategies relying on the orthogonality between chloroacetyl (latent) and iodoacetyl (active) electrophiles [1]. These distinctions are quantified below.

Chlorothioacetic Acid S-2-Aminoethyl Ester Hydrochloride (CAS 90587-64-7): Quantitative Differentiation Evidence for Scientific Selection


Chloroacetyl vs. Bromoacetyl and Iodoacetyl Reactivity Rank: Controlled Thiol Conjugation Kinetics

The α-chloroacetyl group in this compound reacts with thiol nucleophiles with intrinsically lower kinetics compared to its bromoacetyl and iodoacetyl counterparts, following the established leaving-group reactivity order I > Br > Cl [1][2]. Milewski et al. quantified this hierarchy for N3-haloacetyl diaminopropanoic acid derivatives against glucosamine-6-phosphate synthase from Candida albicans, reporting inactivation constants (K_inact) of 0.5 μM (bromoacetyl), 0.55 μM (iodoacetyl), and 18.5 μM (chloroacetyl) [3]. The ~37-fold lower reactivity of chloroacetyl versus bromoacetyl translates into significantly slower off-target alkylation of histidine imidazoles and lysine ε-amines at pH 7.0–8.0, where iodoacetyl groups begin to exhibit measurable amine cross-reactivity within hours to days [1]. Lee et al. further demonstrated in solution-phase model thiol experiments that α-haloacetyl reactivity half-lives span from minutes (iodoacetyl) to days (chloroacetyl), confirming that chloroacetyl provides the widest operational window for controlled, thiol-directed conjugation [2].

bioconjugation thiol alkylation haloacetyl reactivity protein labeling

Latent Chloroacetyl-to-Iodoacetyl Activation: Enabling Sequential Chemoselective Ligation

A unique functional advantage of the chloroacetyl group—absent in iodoacetyl or bromoacetyl analogs—is its capacity for latent activation via Finkelstein halide exchange (saturated KI) to generate the far more reactive iodoacetyl species on demand [1]. Englebretsen and Garnham exploited this differential reactivity in their cassette ligation strategy for total chemical synthesis of the 101-residue protein Early Pregnancy Factor: Nα-chloroacetyl peptides were first ligated chemoselectively (chloroacetyl remaining inert toward the thiolate nucleophile while a bromoacetyl group on the partner peptide reacted), then the intact chloroacetyl was converted to iodoacetyl by KI treatment to activate it for the next ligation cycle [1][2]. This sequential ligation–activation–ligation workflow yielded the full-length EPF analogue (EPF ψ(CH₂S)²⁸⁻²⁹,⁵⁶⁻⁵⁷,⁷⁶⁻⁷⁷) in 19% overall yield after three iterative thioether ligation steps [1]. The chloroacetyl group thus serves as a traceless protecting/activating group that enables stepwise convergent assembly of polyfunctional bioconjugates without requiring orthogonal protecting-group strategies.

peptide chemical synthesis sequential ligation halide exchange protein engineering

Thioester Linkage Acyl Transfer Competence vs. Oxygen Ester and Amide Analogs

The thioester bond (C(=O)–S–) in chlorothioacetic acid S-2-aminoethyl ester confers a fundamentally different reactivity profile compared to the corresponding oxygen ester (N-chloroacetyl-2-aminoethanol) or amide (N-chloroacetyl-ethylenediamine). The standard free energy of thioester hydrolysis (ΔG° ≈ –8 kcal/mol) is approximately twofold greater in magnitude than that of oxygen esters (ΔG° ≈ –3 to –4 kcal/mol), reflecting the poorer p-orbital overlap between carbon and sulfur that weakens the resonance stabilization of the carbonyl group [1][2]. This thermodynamic activation renders the thioester competent for rapid S→N acyl transfer to primary amines at neutral pH—a reaction that is kinetically negligible for oxygen esters under identical conditions [3]. In the context of this specific compound, the thioester linkage means that after the chloroacetyl group has reacted with a target thiol, the resulting conjugate retains a thioester moiety that can undergo further chemoselective acyl transfer to a second amine nucleophile, enabling tandem bioconjugation strategies that are inaccessible to the oxygen ester or amide analogs [3].

native chemical ligation thioester reactivity acyl transfer bioconjugation linker design

Thioether Conjugate Bond Stability: Chloroacetyl vs. Maleimide Crosslinking

The thioether bond (–CH₂–S–) formed by nucleophilic displacement of chloride from the chloroacetyl group by a cysteine thiol is chemically irreversible and resistant to cleavage by reducing agents, plasma thiols, and retro-Michael elimination [1]. In contrast, the thiosuccinimide linkage generated by maleimide-thiol conjugation is susceptible to retro-Michael reaction in the presence of biological thiols (e.g., glutathione, serum albumin), leading to gradual payload deconjugation with reported half-lives ranging from hours to days in plasma [2][3]. This distinction is procurement-relevant: the chloroacetyl-derived thioether bond provides a non-exchangeable, non-reducible covalent linkage that remains stable under conditions where maleimide conjugates undergo up to 30–50% payload loss within 24–72 hours in human plasma [2]. Furthermore, unlike maleimides, haloacetyl groups do not contain a hydrolytically labile ring structure and are not subject to pH-dependent ring-opening deactivation above pH 7.5 .

bioconjugate stability thioether bond retro-Michael reaction ADC linker chemistry

Molecular Span Minimization: Ultra-Short Crosslink vs. PEG-Based Heterobifunctional Reagents

With a molecular weight of 190.09 g/mol and an extended chain length of approximately 6–7 Å (chloroacetyl carbonyl to terminal amine), chlorothioacetic acid S-2-aminoethyl ester hydrochloride provides one of the shortest possible heterobifunctional crosslinking spans available commercially [1]. This contrasts sharply with widely used PEG-based heterobifunctional linkers such as chloroacetamido-PEG₄-amine (MW >370, extended length >18 Å) or SMCC (MW 334, ~10 Å) . In protein-protein crosslinking applications, shorter spacer arms enforce more stringent distance constraints between reactive residues, yielding higher-resolution structural information when used in combination with mass spectrometry-based crosslink mapping [1]. The compact scaffold also minimizes perturbation of protein conformation and binding interfaces compared to flexible PEG linkers that can introduce conformational ambiguity and non-specific hydrophobic interactions .

zero-length crosslinking short spacer structural biology protein interaction mapping

Reagent Stability and Storage: Hydrochloride Salt Advantage for Long-Term Procurement Viability

The hydrochloride salt form of chlorothioacetic acid S-2-aminoethyl ester provides tangible stability advantages relevant to procurement planning. Protonation of the primary amine as the HCl salt suppresses both autoxidation of the thioester sulfur and intramolecular S→N acyl migration that would otherwise generate the inactive N-chloroacetyl amide [1]. The standard storage condition for the structurally analogous thioacetic acid S-(2-aminoethyl) ester hydrochloride (CAS 17612-91-8, the acetyl variant sold by Sigma-Aldrich) is 2–8°C under argon atmosphere, with purity maintained at ≥95% . The chloroacetyl analog is expected to require comparable or more stringent storage (desiccated, –20°C, argon) due to the additional hydrolytic lability of the α-chloroacetyl moiety [1]. In contrast, the free-base form of this compound would undergo rapid degradation via amine-initiated thioester aminolysis; the hydrochloride salt eliminates this pathway entirely.

reagent stability hydrochloride salt shelf life chemical procurement

High-Value Application Scenarios for Chlorothioacetic Acid S-2-Aminoethyl Ester Hydrochloride (CAS 90587-64-7) Based on Verified Differentiation


Stepwise Convergent Chemical Synthesis of Polypeptides and Mini-Proteins via Sequential Thioether Ligation

In total chemical synthesis of proteins by sequential thioether ligation, the chloroacetyl group serves as a chemically orthogonal, latent electrophile that remains inert during early ligation steps and is activated to iodoacetyl only when the next ligation is required [1]. This strategy was validated in the synthesis of the 101-residue Early Pregnancy Factor, where three iterative ligation–activation cycles yielded 19% overall isolated protein [1]. Chlorothioacetic acid S-2-aminoethyl ester hydrochloride can be employed to install the N-terminal chloroacetyl cap on peptide segments during solid-phase synthesis, exploiting the free amine for on-resin coupling and the chloroacetyl for subsequent thioether bond formation with a C-terminal cysteamine-thiolated partner peptide. This application capitalizes directly on the latent activation property (Section 3, Evidence Item 2) and the thioester acyl transfer competence (Evidence Item 3) that distinguish this compound from non-halogenated or iodo/bromo-only analogs.

Irreversible Cysteine-Selective Bioconjugation for Stable Protein-Drug and Protein-Probe Constructs

For generating covalent protein conjugates intended for in vivo applications—including antibody-drug conjugates (ADCs), fluorescent imaging probes, and PET tracer precursors—the chloroacetyl-derived thioether linkage offers superior long-term stability compared to maleimide-based conjugates that undergo retro-Michael deconjugation in plasma [2][3]. The lower reactivity of the chloroacetyl group (Evidence Item 1) further ensures that conjugation remains selective for cysteine thiols over lysine amines at pH 7.0–8.0, minimizing heterogeneous product distributions that complicate regulatory characterization [2]. After the initial chloroacetyl-thiol conjugation step, the terminal amine of the compound can be deprotonated and used for a second orthogonal coupling (e.g., to an NHS ester-modified fluorophore or chelator), implementing a clean two-step, one-pot labeling strategy without intermediate purification .

Activity-Based Protein Profiling (ABPP) and Enzyme Active-Site Affinity Labeling

The chloroacetyl thioester scaffold mimics the natural acyl-CoA thioester substrate recognized by numerous acyltransferase, thioesterase, and polyketide synthase enzymes [4]. Chloroacetyl-CoA has been successfully employed as an affinity label for fatty acid synthase, reacting selectively with the central pantetheine thiol (not the peripheral β-ketoacyl synthase thiol) with demonstrated specificity via [¹⁴C]carboxymethylcysteamine isolation [4]. The ~37-fold lower reactivity of the chloroacetyl group versus bromoacetyl (Evidence Item 1) is advantageous for ABPP probe design, as it reduces non-specific background alkylation while retaining sufficient electrophilicity for active-site cysteine modification upon productive binding. The compound's short spacer (Evidence Item 5) minimizes the distance between the recognition element (attached via the amine) and the reactive warhead, enhancing labeling specificity.

Synthesis of Custom Heterobifunctional Crosslinking Reagents with Tunable Spacer Chemistry

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride serves as a versatile core building block for constructing bespoke heterobifunctional crosslinkers. The free amine can be acylated with a wide range of carboxylic acid derivatives (NHS esters, acid chlorides, or via carbodiimide coupling) to introduce a second reactive handle—such as a photocleavable group, a biotin affinity tag, a fluorophore, or a second thiol-reactive moiety . This modular approach allows researchers to customize the crosslinker's functional properties while retaining the chloroacetyl thioester core with its defined reactivity profile and short spatial span (Evidence Items 1, 5). The resulting ad hoc reagents fill a procurement gap: commercial crosslinkers with combined chloroacetyl-thioester-amine architecture and user-defined second functionalities are not available from major suppliers, making in-house construction from this compound the only viable route .

Quote Request

Request a Quote for Chlorothioacetic acid S-2-aminoethyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.